Avenaciolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Avenaciolide is a naturally occurring compound isolated from the fungus Neosartorya fischeriThis compound has garnered attention due to its potential biological activities, including antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Avenaciolide involves several steps, starting from simple organic molecules. The key steps include the formation of the core lactone structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the fungus Neosartorya fischeri. The fermentation conditions, such as nutrient composition, pH, temperature, and aeration, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

化学反应分析

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of this compound .

科学研究应用

Antimicrobial Applications

Avenaciolide and its derivatives have shown significant potential as antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- Four this compound derivatives were isolated from Neosartorya fischeri, with three demonstrating notable antimicrobial activity against MRSA. The study indicated that these compounds disrupt cell wall biosynthesis, leading to cell morphology changes characteristic of protoplasts .

- The structural analysis revealed that the α,β-unsaturated carbonyl group is crucial for the antimicrobial activity. Avenaciolides 1 and 2 were effective against both wild-type and fosfomycin-resistant strains of MurA, a target enzyme in bacterial cell wall synthesis .

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against MRSA |

|---|---|---|

| This compound 1 | [Insert MIC value] | Yes |

| This compound 2 | [Insert MIC value] | Yes |

| This compound 3 | [Insert MIC value] | Yes |

| This compound 4 | [Insert MIC value] | No |

Anticancer Applications

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the treatment of malignant meningioma.

Key Findings:

- A study demonstrated that this compound induces apoptosis in human malignant meningioma cells (HKBMM). The compound was shown to effectively trigger programmed cell death pathways, suggesting its utility as a therapeutic agent for this type of cancer .

- The mechanism of action appears to involve the modulation of apoptotic signaling pathways, although further research is needed to elucidate the specific molecular targets involved.

Case Study: this compound in Malignant Meningioma Treatment

- Objective: To evaluate the efficacy of this compound in inducing apoptosis in malignant meningioma cells.

- Methodology: Human malignant meningioma cell lines were treated with varying concentrations of this compound. Cell viability assays and apoptosis detection assays were conducted.

- Results: Significant induction of apoptosis was observed at certain concentrations, indicating a dose-dependent effect.

作用机制

Avenaciolide exerts its effects by targeting specific molecular pathways in microorganisms. It inhibits the enzyme MurA, which is involved in peptidoglycan biosynthesis, a critical component of bacterial cell walls. By inhibiting MurA, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

相似化合物的比较

Avenaciolidee: Another mycotoxin with similar biological activities.

Penicillic Acid: A mycotoxin with antimicrobial properties.

Patulin: A mycotoxin known for its antibacterial and antifungal activities.

Uniqueness: Avenaciolide is unique due to its specific inhibition of the MurA enzyme, making it a promising candidate for developing new antimicrobial agents. Its structural features and biological activities distinguish it from other similar compounds .

生物活性

Avenaciolide, a natural compound isolated from Aspergillus avenaceus, has garnered significant attention due to its diverse biological activities, particularly its antifungal and antibacterial properties, as well as its ability to inhibit glutamate transport in mitochondria. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as a bis-γ-lactone. Its structure plays a crucial role in its biological activity, particularly the configuration of its stereogenic centers and the length of its hydrophobic alkyl side chain. The compound exhibits a unique bicyclic structure that contributes to its interaction with biological targets.

Antifungal Activity

This compound has been extensively studied for its antifungal properties. Research indicates that it is effective against several fungal pathogens, including Colletotrichum gloeosporioides and Fusarium solani.

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits the germination of conidia and mycelial growth of these fungi. The following table summarizes the antifungal activity of this compound compared to its analogs:

| Compound | Concentration (ppm) | % Inhibition against C. gloeosporioides | % Inhibition against F. solani |

|---|---|---|---|

| This compound | 1000 | 46% | 40% |

| Chlorinated analog | 3000 | 44% | 38% |

| Fluorinated analog | 3000 | 20% | 15% |

These results indicate that while chlorinated analogs exhibit similar efficacy to this compound, fluorinated variants show significantly reduced antifungal activity .

Antibacterial Activity

In addition to antifungal effects, this compound also demonstrates notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, although specific data on the extent of this activity is less comprehensive than for its antifungal effects.

Inhibition of Glutamate Transport

One of the most intriguing aspects of this compound's biological activity is its ability to inhibit glutamate transport in mitochondria. This inhibition occurs through covalent bonding with thiol groups in the glutamate carrier protein, affecting mitochondrial function and energy metabolism.

The mechanism underlying this inhibition involves:

- Covalent Binding : this compound irreversibly binds to -SH groups within the membrane proteins.

- Altered Transport Dynamics : This binding disrupts normal glutamate transport processes, leading to altered mitochondrial function .

Case Studies

- Synthesis and Characterization : A study conducted by Castelo-Branco et al. synthesized several this compound analogs to evaluate their biological activities. The results indicated that modifications in the side chain significantly affected both antifungal and antibacterial activities .

- Comparative Analysis : A comparative study between this compound and its analogs highlighted that structural modifications could enhance or diminish biological efficacy. For instance, isothis compound was found to be five times less effective in inhibiting glutamate transport compared to this compound .

属性

CAS 编号 |

20223-76-1 |

|---|---|

分子式 |

C15H22O4 |

分子量 |

266.33 g/mol |

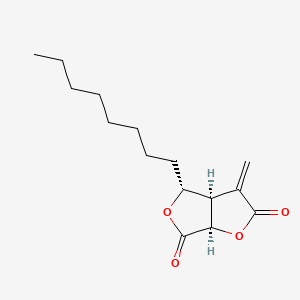

IUPAC 名称 |

(3aR,4R,6aR)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m1/s1 |

InChI 键 |

GSTQYRQXFPSWSH-JHJVBQTASA-N |

SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |

手性 SMILES |

CCCCCCCC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C |

规范 SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C |

同义词 |

avenaciolide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。